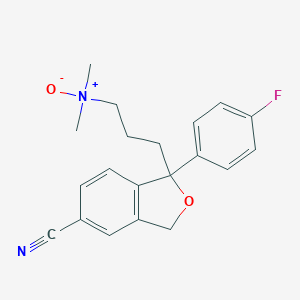

Citalopram N-oxide

Overview

Description

Citalopram N-oxide is a metabolite of citalopram, a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs).

Mechanism of Action

Target of Action

Citalopram N-oxide, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (SLC6A4) in the presynaptic neurons . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action .

Mode of Action

This leads to an enhancement of serotonergic transmission, which is believed to be the mechanism underlying its antidepressant effect .

Biochemical Pathways

The action of this compound affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and trigger downstream signaling pathways . This results in the modulation of various physiological functions that are regulated by serotonin, including mood, sleep, and appetite .

Pharmacokinetics

This compound, as a metabolite of Citalopram, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with its parent compound. Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The increased serotonergic transmission resulting from the action of this compound leads to an improvement in the symptoms of depression . This includes a reduction in feelings of sadness, loss of interest in activities, changes in appetite, difficulty sleeping, feelings of worthlessness or guilt, and thoughts of death or suicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes can affect its metabolism and thereby alter its efficacy and potential for side effects . Additionally, factors such as pH and the presence of certain ions can affect its stability .

Biochemical Analysis

Biochemical Properties

Citalopram N-oxide, like its parent compound Citalopram, may interact with various enzymes and proteins. Citalopram is known to enhance serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition and has minimal effect on dopamine and norepinephrine transportation . It is plausible that this compound may have similar interactions, although specific studies are needed to confirm this.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its origin from Citalopram, it may influence cell function by modulating serotonin levels. Citalopram is known to enhance serotonergic transmission, which can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

Citalopram, from which this compound is derived, works by inhibiting the reuptake of serotonin, thereby increasing the amount of serotonin in the synaptic cleft This leads to enhanced serotonergic transmission

Dosage Effects in Animal Models

Studies on Citalopram have shown that it can cause QT prolongation in a dose-dependent manner

Metabolic Pathways

This compound is a metabolite of Citalopram, which is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 . N-oxidation and deamination have also been observed and lead to this compound and citalopram propionic acid metabolites, respectively .

Transport and Distribution

Citalopram, from which this compound is derived, is known to be highly lipophilic, which allows it to cross the blood-brain barrier

Preparation Methods

Synthetic Routes and Reaction Conditions

Citalopram N-oxide can be synthesized through the oxidation of citalopram using various oxidizing agents. One common method involves the reaction of citalopram with metachloroperbenzoic acid in an aprotic solvent such as methylene dichloride, acetone, acetonitrile, dimethylformamide, ethyl acetate, dimethyl sulfoxide, tetrahydrofuran, ether, isopropyl ether, chloroform, toluene, benzene, or dimethylbenzene .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The choice of solvent and reaction conditions may vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Citalopram N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under specific conditions.

Reduction: Reduction reactions can convert this compound back to citalopram or other related compounds.

Substitution: Substitution reactions can modify the functional groups attached to the this compound molecule.

Common Reagents and Conditions

Oxidation: Metachloroperbenzoic acid in aprotic solvents.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include citalopram, N-demethylcitalopram, and other related metabolites .

Scientific Research Applications

Citalopram N-oxide has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of citalopram and its metabolites.

Biology: Studied for its role in the metabolic pathways of citalopram and its effects on various biological systems.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development and quality control of pharmaceutical products containing citalopram.

Comparison with Similar Compounds

Similar Compounds

- Clomipramine N-oxide

- Doxepin N-oxide

- Clozapine N-oxide

- Mirtazapine N-oxide

- Olanzapine N-oxide

Uniqueness

Citalopram N-oxide is unique due to its specific metabolic origin from citalopram and its selective inhibition of serotonin reuptake. Unlike other similar compounds, this compound has minimal effects on dopamine and norepinephrine transporters, making it highly selective for serotonin .

Biological Activity

Citalopram N-oxide is a significant metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression and anxiety disorders. Understanding the biological activity of this compound involves examining its metabolic pathways, pharmacological effects, and clinical implications.

Metabolism and Formation

Citalopram undergoes extensive metabolism primarily in the liver, where cytochrome P450 enzymes play a crucial role. The formation of this compound is specifically mediated by the enzyme CYP2D6, which performs the N-oxidation of citalopram. This process is part of a broader metabolic pathway that includes:

- Demethylation : Citalopram is first demethylated to form demethylcitalopram and further to didemethylcitalopram.

- N-Oxidation : The conversion to this compound occurs exclusively via CYP2D6, highlighting its importance in the drug's metabolic profile .

Pharmacological Activity

Citalopram itself is known for its potent inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, which is beneficial for treating mood disorders. However, the pharmacological activity of its metabolites, including this compound, is less pronounced compared to the parent compound:

- Inhibition Potency : Studies indicate that Citalopram is at least eight times more effective than its metabolites in inhibiting serotonin reuptake . Consequently, while this compound may have some activity, it does not significantly contribute to the overall therapeutic effects associated with citalopram.

Clinical Implications

The clinical relevance of this compound arises mainly from its potential impact on drug interactions and side effects:

- Drug Interactions : Given that CYP2D6 is involved in metabolizing various medications, the presence of this compound may influence the pharmacokinetics of co-administered drugs metabolized by this enzyme. This can lead to altered therapeutic outcomes or increased risk of adverse effects.

- Safety Profile : While citalopram is generally well-tolerated, understanding the role of its metabolites can help in assessing individual patient responses and managing potential side effects such as serotonin syndrome or hyponatremia, especially in elderly patients .

Research Findings and Case Studies

Research has explored various aspects of citalopram metabolism and its implications:

- Stereoselective Metabolism : A study highlighted that CYP3A4 and CYP2C19 also contribute to citalopram metabolism but predominantly favor the S-enantiomer, which is more pharmacologically active . This stereoselectivity can affect patient responses based on genetic variability in these enzymes.

- Environmental Impact : Investigations into citalopram degradation in water systems revealed that chlorination processes could lead to the formation of harmful byproducts like N-nitrosodimethylamine (NDMA), raising concerns about environmental safety .

- Case Reports : Clinical observations have documented instances where patients experienced varying responses to citalopram treatment, potentially linked to individual metabolic profiles that include the formation of metabolites like this compound .

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435141 | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63284-72-0 | |

| Record name | Citalopram N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63284-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is citalopram N-oxide formed in the body?

A1: this compound is generated through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, , ] This metabolic pathway represents a secondary route of citalopram elimination, alongside demethylation to demethylcitalopram and didemethylcitalopram. []

Q2: Does this compound possess any pharmacological activity?

A2: The pharmacological activity of this compound remains largely unexplored. While it has been identified as a metabolite in biological samples, its affinity for serotonin transporters or other pharmacological targets is not well-characterized. [] Further research is needed to determine if it exhibits any inherent biological activity.

Q3: What analytical techniques are employed to identify and quantify this compound?

A3: Several analytical methods have been developed to detect and quantify this compound in biological matrices, primarily focusing on separating it from citalopram and its other metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS), has been successfully applied. [, ] Additionally, capillary electrophoresis (CE) methods utilizing chiral selectors have shown promise for the enantiomeric separation of this compound. []

Q4: What is the significance of studying this compound in a clinical context?

A4: While this compound might not possess significant pharmacological activity, its presence and levels in biological samples can provide valuable insights into an individual's drug metabolism. Interindividual variability in CYP2D6 activity, influenced by genetic polymorphisms or drug interactions, can significantly impact this compound formation. [] Therefore, monitoring this compound levels could contribute to personalized medicine approaches, potentially allowing for dose adjustments based on an individual's metabolic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.